2-methyl-2H-indazole-3-sulfonyl chloride 2-methyl-2H-indazole-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2137885-71-1
VCID: VC5812832
InChI: InChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3
SMILES: CN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67

2-methyl-2H-indazole-3-sulfonyl chloride

CAS No.: 2137885-71-1

Cat. No.: VC5812832

Molecular Formula: C8H7ClN2O2S

Molecular Weight: 230.67

* For research use only. Not for human or veterinary use.

2-methyl-2H-indazole-3-sulfonyl chloride - 2137885-71-1

Specification

CAS No. 2137885-71-1
Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67
IUPAC Name 2-methylindazole-3-sulfonyl chloride
Standard InChI InChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Standard InChI Key UCTOULFUMQBHRM-UHFFFAOYSA-N
SMILES CN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Methyl-2H-indazole-3-sulfonyl chloride belongs to the indazole sulfonyl chloride class, characterized by a bicyclic indazole core substituted with a methyl group at position 2 and a sulfonyl chloride group at position 3. Brominated variants introduce additional halogens at positions 4, 5, or 7, altering electronic and steric properties .

Molecular Formula and Weight

  • Base structure (hypothetical): C₈H₇ClN₂O₂S (theoretical molecular weight: 230.67 g/mol).

  • Brominated derivatives:

    PositionCAS NumberMolecular FormulaMolecular Weight (g/mol)
    4-Bromo1363380-87-3C₈H₆BrClN₂O₂S309.57
    5-Bromo1363382-22-2C₈H₆BrClN₂O₂S309.57
    7-Bromo845751-92-0C₈H₆BrClN₂O₂S309.57

The sulfonyl chloride group (-SO₂Cl) enhances reactivity, enabling nucleophilic substitutions, while bromine influences regioselectivity in cross-coupling reactions.

Spectroscopic and Computational Data

  • InChI Key: Variations in bromine positioning generate distinct identifiers:

    • 4-Bromo: ZSFHIGZLROQHTA-UHFFFAOYSA-N

    • 5-Bromo: LHNLKWSQTIGYDB-UHFFFAOYSA-N

    • 7-Bromo: ILOYQKIZJQLFST-UHFFFAOYSA-N

  • SMILES Representations:

    • 4-Bromo: CN1C(=C2C(=N1)C=CC=C2Br)S(=O)(=O)Cl

    • 5-Bromo: CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl

Synthesis and Reactivity

Synthetic Pathways

Brominated derivatives are typically synthesized via sequential functionalization:

  • Indazole Core Formation: Cyclization of o-aminobenzaldehyde derivatives under acidic conditions.

  • Methylation: Introduction of the methyl group at position 2 using methyl iodide or dimethyl sulfate.

  • Sulfonation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group .

  • Bromination: Regioselective bromination using N-bromosuccinimide (NBS) or Br₂, with position selectivity controlled by directing groups.

For example, 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride is synthesized via palladium-mediated Suzuki–Miyaura coupling after bromination.

Key Reactivity Profiles

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

  • Cross-Coupling: Bromine facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling π-system extensions.

  • Electrophilic Aromatic Substitution: The indazole core undergoes nitration and sulfonation at positions activated by the methyl and sulfonyl groups .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

Brominated indazole sulfonyl chlorides serve as precursors to kinase inhibitors. For instance:

  • Chk1/Chk2 Inhibition: Derivatives modulate cell cycle checkpoints, showing promise in cancer therapy.

  • h-SGK Regulation: 2-Methylindazole sulfonamides influence cell volume-regulated kinases, potential targets for metabolic disorders.

Agrochemistry

Sulfonamide derivatives exhibit herbicidal and fungicidal activities. The sulfonyl chloride moiety’s reactivity allows rapid diversification for structure-activity relationship (SAR) studies.

Material Science

Indazole-based sulfonyl chlorides contribute to metal-organic frameworks (MOFs) as linkers, leveraging their rigid geometry and coordination sites .

Comparative Analysis of Brominated Derivatives

Property4-Bromo Derivative 5-Bromo Derivative7-Bromo Derivative
ReactivityElectrophilic at C4Ortho-directing effectsPara-directing sulfonyl group
Biological TargetKinase inhibitionEnzyme inhibitionCell cycle regulation
Synthetic Yield65-72%58-63%70-75%

The 7-bromo isomer exhibits superior yields in cross-coupling reactions due to reduced steric hindrance.

Future Directions

  • Regioselective Functionalization: Developing catalysts for precise bromine placement to optimize bioactivity.

  • Green Synthesis: Exploring photocatalytic methods to reduce reliance on hazardous reagents like chlorosulfonic acid.

  • Proteomics Applications: Tagging proteins via sulfonyl chloride-biomolecule conjugates for imaging studies .

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